Dynemicin A

DNA cleavage Sequence specificity Enediyne antibiotics

Dynemicin A is a naturally occurring enediyne antitumor antibiotic featuring a unique anthraquinone–enediyne hybrid architecture. Unlike calicheamicin or esperamicin, its anthraquinone intercalator directs sequence-selective DNA cleavage preferentially on the 3′ side of purine bases (5′-GC, -GT, -AG), requiring NADPH-dependent reductive activation. This distinct specificity makes it irreplaceable for purine-rich DNA mapping and bioreductive prodrug development. With demonstrated in vivo efficacy in P388, L1210, and B16 models, it serves as a benchmark control for enediyne ADC programs. Procure Dynemicin A to ensure reproducible, mechanism-defined DNA-targeting outcomes.

Molecular Formula C30H19NO9
Molecular Weight 537.5 g/mol
Cat. No. B040678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynemicin A
Synonymsdynemicin A
Molecular FormulaC30H19NO9
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O
InChIInChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1
InChIKeyAFMYMMXSQGUCBK-AKMKHHNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dynemicin A: A Structurally Hybrid Enediyne Antitumor Antibiotic with Quantifiable DNA-Targeting Advantages


Dynemicin A is a naturally occurring enediyne antitumor antibiotic isolated from Micromonospora chersina, characterized by a unique hybrid architecture comprising a ten-membered enediyne warhead fused to an anthraquinone intercalator [1]. This dual-domain structure enables a two-step DNA damage mechanism: the anthraquinone moiety intercalates into DNA, positioning the enediyne core for reductive activation and subsequent Bergman cyclization, generating a diradical that induces sequence-selective DNA strand scission [2]. Dynemicin A exhibits picomolar-range in vitro cytotoxicity against a broad panel of murine and human tumor cell lines and demonstrates in vivo antitumor efficacy in multiple experimental models, distinguishing it from both non-anthraquinone enediynes and anthracycline-based intercalators lacking the enediyne warhead [3].

Dynemicin A: Why Generic Enediyne or Intercalator Substitution Fails in Research and Development Applications


Despite sharing a common enediyne warhead, Dynemicin A exhibits distinct DNA-binding geometry, sequence cleavage specificity, and activation chemistry compared to calicheamicin γ1, esperamicin A1, and neocarzinostatin chromophore, rendering generic substitution problematic for applications requiring reproducible DNA-targeting outcomes [1]. Specifically, Dynemicin A cleaves preferentially on the 3′ side of purine bases (5′-GC, -GT, -AG) and requires NADPH for reductive activation, whereas esperamicin A1 targets oligopyrimidine tracts (5′-CTC, -TTC, -TTT) and is activated by dithiothreitol [2]. Furthermore, Dynemicin A's anthraquinone intercalation domain contributes measurable binding energy that is absent in non-anthraquinone enediynes, and its DNA cleavage rate displays an inverse dependence on DNA concentration—a kinetic signature opposite to that of calicheamicin—underscoring that in-class compounds cannot be freely interchanged without altering experimental outcomes [3].

Dynemicin A: A Quantitative Comparative Evidence Guide for Scientific Procurement and Research Selection


Dynemicin A Exhibits Distinct DNA Sequence Cleavage Specificity Relative to Esperamicin A1

Dynemicin A demonstrates a cleavage preference for the 3′ side of purine bases, specifically targeting 5′-GC, 5′-GT, and 5′-AG sequences [1]. In contrast, esperamicin A1 preferentially cleaves at oligopyrimidine regions such as 5′-CTC, 5′-TTC, and 5′-TTT sequences [1]. This divergence in sequence selectivity, quantified by gel electrophoretic analysis of cleavage fragments, underscores that Dynemicin A and esperamicin A1 cannot be substituted without altering the pattern of DNA damage [1].

DNA cleavage Sequence specificity Enediyne antibiotics

Dynemicin A Requires NADPH for Reductive Activation, Distinct from the Thiol-Dependent Activation of Esperamicin A1 and Calicheamicin γ1

Dynemicin A displays high DNA cleavage activity specifically in the presence of NADPH, whereas esperamicin A1 requires dithiothreitol (a thiol reductant) for activation [1]. This differential cofactor requirement reflects fundamental differences in the reductive triggering mechanism of the enediyne warhead, with Dynemicin A being responsive to cellular reducing equivalents derived from NADPH-dependent pathways [1]. Calicheamicin γ1, another clinical-stage enediyne, is similarly thiol-activated, further distinguishing Dynemicin A within the class [2].

Reductive activation NADPH-dependent Prodrug activation

Anthraquinone E-Ring Hydroxyls Contribute ~2.7 kcal/mol to Dynemicin A DNA Binding Energy

Comparative binding studies of Dynemicin A and synthetic analogs lacking specific hydroxyl groups on the anthraquinone E-ring reveal that the two E-ring hydroxyls contribute approximately 2.7 kcal/mol of binding energy toward DNA intercalation [1]. Additionally, neutralization of the negatively charged carboxylate moiety stabilizes the drug–DNA complex by ~3 kcal/mol [1]. These quantitative contributions are absent in enediynes lacking the anthraquinone domain (e.g., esperamicin A1, calicheamicin γ1), providing a molecular basis for Dynemicin A's distinct intercalative binding mode [2].

DNA binding energy Structure-activity relationship Anthraquinone intercalation

Dynemicin A Displays Inverse DNA Cleavage Rate Dependence on DNA Concentration, Contrasting with Calicheamicin γ1

Kinetic analysis reveals that the rate of DNA cleavage by Dynemicin A is inversely proportional to DNA concentration, indicating that the drug must dissociate from DNA prior to chemical activation [1]. In contrast, calicheamicin γ1 exhibits a DNA cleavage rate that is essentially independent of DNA concentration, consistent with activation occurring while the drug remains DNA-bound [1]. This mechanistic divergence has quantitative implications: at high DNA concentrations, Dynemicin A cleavage efficiency decreases, whereas calicheamicin γ1 maintains consistent activity [1].

DNA cleavage kinetics Activation mechanism Enediyne comparative kinetics

Dynemicin A Demonstrates Broad In Vivo Antitumor Efficacy Across Multiple Murine Tumor Models, Including P388 Leukemia and B16 Melanoma

In experimental animal tumor models, Dynemicin A administered intraperitoneally (ip) significantly prolonged the life-span of mice implanted ip with P388 leukemia, L1210 leukemia, and B16 melanoma cells [1]. Furthermore, intravenous (iv) administration of Dynemicin A demonstrated activity against iv-implanted P388 and L1210 leukemias [1]. Synthetic analogs derived from Dynemicin A scaffold modifications have achieved T/C (treated/control) ratios up to 256% in Meth A sarcoma models (compound 6f at 4.0 mg/kg daily × 4 days) and 222% in Lewis lung carcinoma models (compound 10c at 1.25 mg/kg daily × 4 days), illustrating the translational relevance of the Dynemicin A pharmacophore [2].

In vivo antitumor efficacy Murine tumor models Survival prolongation

Dynemicin A: Recommended Research and Industrial Application Scenarios Based on Quantifiable Differential Evidence


Sequence-Specific DNA Cleavage Probe for Purine-Rich Regions

Dynemicin A's preferential cleavage on the 3′ side of purine bases (5′-GC, -GT, -AG) makes it suitable as a chemical probe for mapping purine-rich DNA regions or probing secondary DNA structures, particularly when sequence selectivity distinct from esperamicin A1 (oligopyrimidine-targeting) is required [1]. This scenario leverages the direct head-to-head evidence of non-overlapping cleavage specificities.

NADPH-Responsive Prodrug Development and Cellular Activation Studies

The NADPH-dependent reductive activation of Dynemicin A, in contrast to the thiol-dependent activation of calicheamicin γ1 and esperamicin A1, positions Dynemicin A as a candidate scaffold for designing bioreductively activated prodrugs intended for cellular environments with elevated NADPH/NADP+ ratios, such as certain tumor microenvironments [1]. This application stems directly from the comparative activation cofactor evidence.

Anthraquinone-Fused Enediyne Structure-Activity Relationship (SAR) Studies

The quantifiable DNA binding energy contributions of Dynemicin A's E-ring hydroxyls (~2.7 kcal/mol) and carboxylate moiety (~3 kcal/mol stabilization) provide a benchmark for rational design of anthraquinone-fused enediyne analogs with predictable DNA affinity [1]. This scenario is supported by class-level inference from comparative binding studies and is relevant for medicinal chemistry programs targeting intercalating enediynes.

In Vivo Preclinical Antitumor Efficacy Benchmarking in Leukemia and Melanoma Models

Dynemicin A's demonstrated in vivo efficacy in prolonging survival in P388 leukemia, L1210 leukemia, and B16 melanoma models establishes it as a positive control or benchmark compound for evaluating novel enediyne analogs or antibody-drug conjugate payloads in these specific tumor types [1]. The quantitative T/C ratios reported for synthetic analogs (e.g., T/C=256% for compound 6f in Meth A sarcoma) further enable direct efficacy comparisons [2].

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